4-Methoxy-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine
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Overview
Description
4-Methoxy-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine is an organic compound that features a piperidine ring substituted with a methoxy group and a sulfonyl group attached to a phenyl ring, which is further substituted with a trifluoromethoxy group
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the synthesis of polymers and in Suzuki–Miyaura coupling reactions , suggesting potential applications in material science and organic chemistry.
Mode of Action
The presence of the trifluoromethoxy group in its structure suggests that it might interact with its targets through electron withdrawing effects . This can influence the HOMO and LUMO energy levels of the compound, potentially affecting its reactivity .
Biochemical Pathways
Its potential use in suzuki–miyaura coupling reactions suggests that it might play a role in carbon-carbon bond formation .
Result of Action
Its potential use in the synthesis of polymers suggests that it might contribute to the formation of materials with specific optical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(trifluoromethoxy)benzenesulfonyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-formyl-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine.
Scientific Research Applications
4-Methoxy-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-Methoxy-1-((4-(methoxy)phenyl)sulfonyl)piperidine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
4-Methoxy-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications in research and industry.
Properties
IUPAC Name |
4-methoxy-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO4S/c1-20-10-6-8-17(9-7-10)22(18,19)12-4-2-11(3-5-12)21-13(14,15)16/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZAXCKKENENAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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